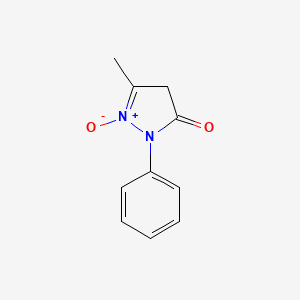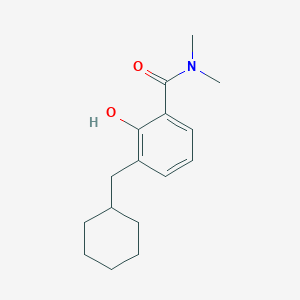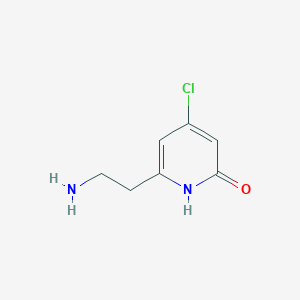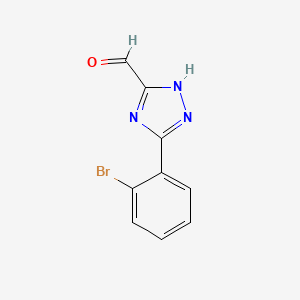
1-(2-Bromo-6-nitropyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes nitration to introduce the nitro group at the 6-position. The methyl group is then oxidized to form the ethanone group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(2-substituted-6-nitropyridin-4-YL)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-aminopyridin-4-YL)ethanone.
Oxidation: Formation of 1-(2-bromo-6-nitropyridin-4-YL)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromo-4-nitrophenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but with the bromine atom at the 2-position of the ethanone group.
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C7H5BrN2O3 |
|---|---|
Molekulargewicht |
245.03 g/mol |
IUPAC-Name |
1-(2-bromo-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
InChI-Schlüssel |
BUIARPRCLYHFTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



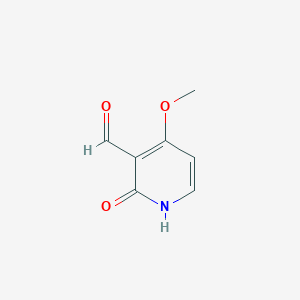
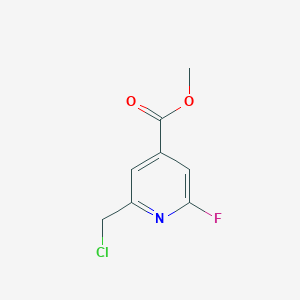

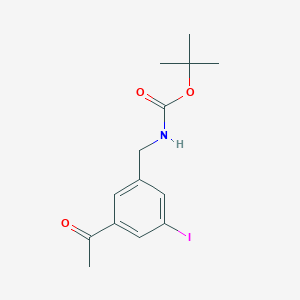


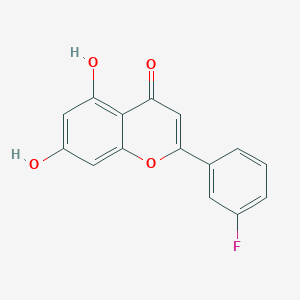
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
